molecular formula C15H16FN B3341424 N-(3-Fluorobenzyl)-2,5-dimethylaniline CAS No. 1020943-55-8

N-(3-Fluorobenzyl)-2,5-dimethylaniline

Cat. No. B3341424
CAS RN: 1020943-55-8
M. Wt: 229.29 g/mol
InChI Key: SOLROZQWKXMIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Fluorobenzyl)-2,5-dimethylaniline” is likely a compound that contains a fluorobenzyl group attached to an aniline structure with two methyl groups at the 2nd and 5th positions . It’s important to note that the properties and behaviors of this compound could vary significantly depending on the exact structure and the presence of any other functional groups .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an aniline derivative with a suitable fluorobenzyl compound . The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of “N-(3-Fluorobenzyl)-2,5-dimethylaniline” would likely consist of a benzene ring (from aniline) substituted with a fluorobenzyl group and two methyl groups . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-Fluorobenzyl)-2,5-dimethylaniline” would depend on the specific conditions and reactants . For example, it might undergo electrophilic substitution reactions typical of aniline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Fluorobenzyl)-2,5-dimethylaniline” (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally .

Mechanism of Action

The mechanism of action of “N-(3-Fluorobenzyl)-2,5-dimethylaniline” would depend on its intended use . For example, if it’s a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with “N-(3-Fluorobenzyl)-2,5-dimethylaniline” would depend on its specific properties . As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on “N-(3-Fluorobenzyl)-2,5-dimethylaniline” could include exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity .

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-6-7-12(2)15(8-11)17-10-13-4-3-5-14(16)9-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLROZQWKXMIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorobenzyl)-2,5-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Fluorobenzyl)-2,5-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-(3-Fluorobenzyl)-2,5-dimethylaniline
Reactant of Route 3
Reactant of Route 3
N-(3-Fluorobenzyl)-2,5-dimethylaniline
Reactant of Route 4
Reactant of Route 4
N-(3-Fluorobenzyl)-2,5-dimethylaniline
Reactant of Route 5
Reactant of Route 5
N-(3-Fluorobenzyl)-2,5-dimethylaniline
Reactant of Route 6
Reactant of Route 6
N-(3-Fluorobenzyl)-2,5-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.